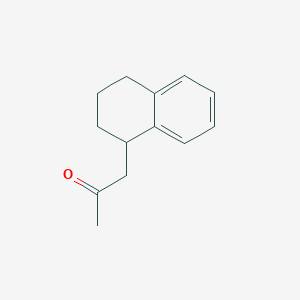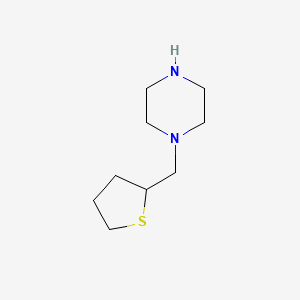
1-((Tetrahydrothiophen-2-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydrothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with a halomethyl tetrahydrothiophene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Tetrahydrothiophen-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-((Tetrahydrothiophen-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Thienylmethyl)piperazine: Similar structure but with a thiophene ring instead of tetrahydrothiophene.
1-(2-Furylmethyl)piperazine: Contains a furan ring instead of tetrahydrothiophene.
1-(2-Pyridylmethyl)piperazine: Features a pyridine ring instead of tetrahydrothiophene.
Uniqueness
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is unique due to the presence of the tetrahydrothiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H18N2S |
|---|---|
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
1-(thiolan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 |
Clé InChI |
CGOLLQMXNVMOQP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





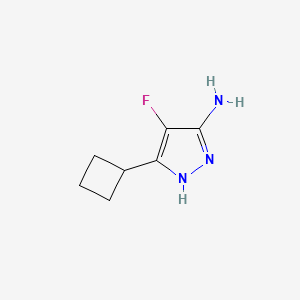
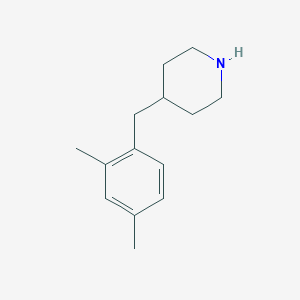
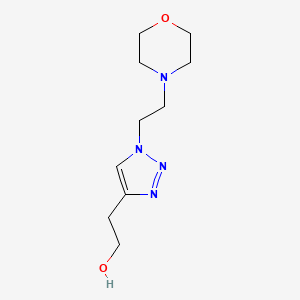
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
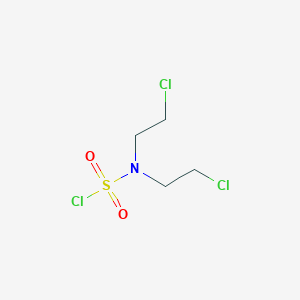
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
